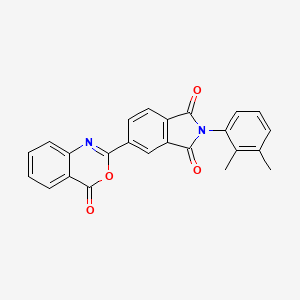![molecular formula C23H17BrF3N3O4 B11664162 N'-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11664162.png)
N'-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of benzyloxy, bromophenyl, nitro, and trifluoromethyl groups, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Die Synthese von N'-[(E)-[4-(Benzyloxy)-3-bromphenyl]methyliden]-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid beinhaltet typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Syntheseweg beginnt häufig mit der Herstellung der Benzyloxy- und Bromphenyl-Zwischenprodukte, gefolgt von ihrer Kondensation mit Hydraziden unter kontrollierten Bedingungen. Industrielle Produktionsverfahren können optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Sie kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Kondensation: Sie kann Kondensationsreaktionen mit Aldehyden oder Ketonen eingehen, um neue Kohlenstoff-Stickstoff-Bindungen zu bilden.
Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, Lösungsmittel wie Ethanol oder Dichlormethan und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
N'-[(E)-[4-(Benzyloxy)-3-bromphenyl]methyliden]-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Die Forschung befasst sich mit ihrem Potenzial als therapeutisches Mittel für verschiedene Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-[4-(Benzyloxy)-3-bromphenyl]methyliden]-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Zellproliferation oder der Induktion der Apoptose in Krebszellen .
Wirkmechanismus
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N'-[(E)-[4-(Benzyloxy)-3-bromphenyl]methyliden]-2-[2-nitro-4-(trifluormethyl)phenyl]acetohydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methyliden]-2-[4-(4-bromphenyl)sulfonyl]-1-piperazinyl]acetohydrazid
- N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methyliden]-2-[5-(4-bromphenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazid
Diese Verbindungen weisen ähnliche Strukturmerkmale auf, unterscheiden sich aber in ihren funktionellen Gruppen und ihrer Gesamtmolekülarchitektur.
Eigenschaften
Molekularformel |
C23H17BrF3N3O4 |
|---|---|
Molekulargewicht |
536.3 g/mol |
IUPAC-Name |
N-[(E)-(3-bromo-4-phenylmethoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17BrF3N3O4/c24-19-10-16(6-9-21(19)34-14-15-4-2-1-3-5-15)13-28-29-22(31)11-17-7-8-18(23(25,26)27)12-20(17)30(32)33/h1-10,12-13H,11,14H2,(H,29,31)/b28-13+ |
InChI-Schlüssel |
WPRJZMOOVLINHM-XODNFHPESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpentanamide](/img/structure/B11664091.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)




![2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B11664150.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664157.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B11664158.png)
